2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr
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Overview
Description
2-((Tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr typically involves multiple steps. The starting material is often a tricyclic decane derivative, which undergoes a series of reactions including acylation, amination, and thiolation. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr can undergo various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyladamantane: A similar tricyclic compound with different functional groups.
2-Bromo-tricyclo(3.3.1.1(3,7))decane: Another tricyclic compound with a bromine substituent.
Uniqueness
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
83699-45-0 |
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Molecular Formula |
C14H24BrN3OS |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H23N3OS.BrH/c15-13(16)19-2-1-17-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14;/h9-11H,1-8H2,(H3,15,16)(H,17,18);1H |
InChI Key |
AOCFIFGBVQLIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC(=N)N.Br |
Origin of Product |
United States |
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